6-Amino-5-chloronicotinic acid

Overview

Description

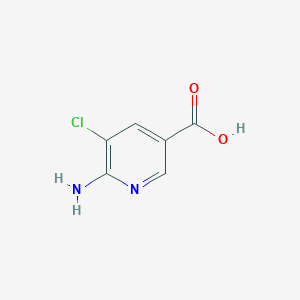

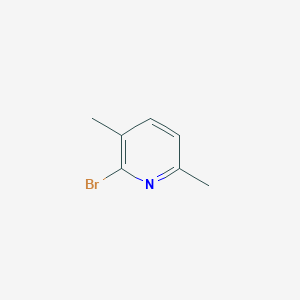

6-Amino-5-chloronicotinic acid is a compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is derived from pyridine, a heterocyclic aromatic organic compound, with the addition of an amino group at the 6th position and a chlorine atom at the 5th position. This structure provides a unique set of properties that make it an interesting subject for research in the field of electroorganic synthesis and crystal structure analysis .

Synthesis Analysis

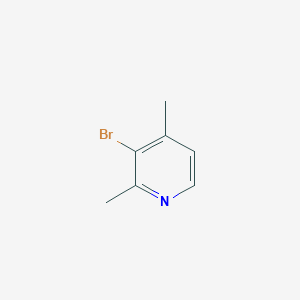

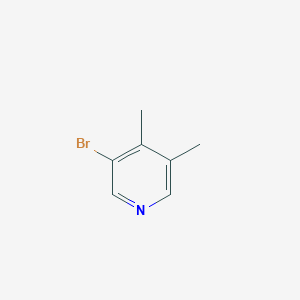

The synthesis of 6-aminonicotinic acid has been achieved through electrochemical methods. One approach involves the electrochemical hydrogenation of 5-chloro-2-nitropyridine followed by electrochemical carboxylation of 2-amino-5-chloropyridine. This process takes place at a cathode surface in the presence of sulfuric acid and carbon dioxide in a dimethylformamide (DMF) solution. The synthesis is performed at an apparent current density of 10 mA/cm² using an undivided cell, resulting in good yields of the target compound .

Another study explored the electrosynthesis of 6-aminonicotinic acid using silver cathodes under mild conditions. The research investigated the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2. The silver electrode was found to have a remarkable electrocatalytic effect for the reduction of the bromo derivative, leading to fairly good yields of 6-aminonicotinic acid ranging from 48% to 82% in DMF .

Molecular Structure Analysis

The molecular structure of 6-aminonicotinic acid has been characterized through various techniques, including single-crystal X-ray diffraction. The compound has been assembled with inorganic acids, resulting in different molecular salts with varying dimensionalities. For instance, when combined with HBr, the resulting molecular salt exhibits an infinite 1-D chain structure, while with HNO3 and H3PO4, it forms a 2-D network and a 3-D stereoscopic framework, respectively. These structures are mainly stabilized by strong N–H⋯O hydrogen bonding contacts .

Chemical Reactions Analysis

The chemical behavior of 6-aminonicotinic acid in reactions with inorganic anions has been studied, revealing the formation of molecular salts with distinct absorption properties and crystal structures. The interactions within these salts, such as H⋯H, O–H⋯N, C–H⋯π, and π⋯π, have been analyzed using Hirshfeld surface analysis. These interactions contribute to the stability and properties of the resulting molecular salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminonicotinic acid and its molecular salts have been investigated using differential scanning calorimetry (DSC), thermogravimetric analyses (TGA), and UV–Vis absorption spectroscopy. The UV–Vis spectra of the molecular salts exhibit a slight blue-shift to a shorter wavelength, indicating the influence of the inorganic anions on the electronic properties of the compound. The thermal analyses provide insights into the stability and decomposition patterns of the molecular salts .

Scientific Research Applications

Biodegradation and Environmental Impact

- Biodegradation by Bacteria : 6-chloronicotinic acid can be hydrolytically dechlorinated to 6-hydroxynicotinic acid by certain bacteria, as observed in strain SG-6C isolated from contaminated soil. This process involves metabolizing it via the nicotinic acid pathway, an important step in biodegradation and environmental remediation (Shettigar et al., 2012).

Chemical Synthesis and Analysis

- Electrosynthesis : Electrochemical reduction methods have been developed for synthesizing 6-aminonicotinic acid, an approach offering environmentally friendly and efficient alternatives for chemical synthesis (Gennaro et al., 2004).

- Fluorescence Polarization Immunoassay : A method using fluorescence polarization immunoassay (FPIA) for the quantitative determination of 6-chloronicotinic acid has been developed, facilitating rapid and simple detection in various samples (Shim et al., 2009).

- Vibrational Spectroscopy Study : Studies using Fourier transform infrared and Raman spectroscopy provide insights into the molecular structure and vibrations of 6-chloronicotinic acid, aiding in the understanding of its chemical properties (Karabacak & Kurt, 2008).

Pharmaceutical Applications

- Synthesis of NK1 Receptor Antagonists : The compound plays a role in the synthesis of novel NK1 receptor antagonists, with methods developed for efficient synthesis starting from 6-chloronicotinic acid (Hoffmann-Emery et al., 2006).

Physical and Chemical Properties

- Solid-Liquid Equilibrium Behavior : Research on the equilibrium behavior of 6-Chloronicotinic acid in various solvents contributes to understanding its solubility and thermodynamic properties, important for its applications in chemical processes (Guo et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that nicotinic acid derivatives often interact with various receptors and enzymes in the body .

Mode of Action

It is known that nicotinic acid derivatives can bind to their targets and induce changes in cellular functions .

Biochemical Pathways

It is known that nicotinic acid derivatives can influence various biochemical pathways, including those involved in energy metabolism and amino acid metabolism .

Pharmacokinetics

It is known that the compound’s molecular weight is 17257 , which may influence its bioavailability.

Result of Action

It is known that nicotinic acid derivatives can have various effects on cellular functions .

Action Environment

It is known that environmental factors can influence the action of many chemical compounds .

properties

IUPAC Name |

6-amino-5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKOPTSSZHBINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559513 | |

| Record name | 6-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41668-11-5 | |

| Record name | 6-Amino-5-chloro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41668-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-chloropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1283245.png)